

The Chemical Landscape of D&C Yellow No. 10: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Yellow 10**

Cat. No.: **B1170507**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure, properties, and synthesis of the synthetic colorant D&C Yellow No. 10, also known by its international names Quinoline Yellow WS, C.I. 47005, and Food Yellow 13. This document is intended to serve as a comprehensive resource, offering detailed data and experimental protocols relevant to its application in research and development.

Chemical Identity and Structure

D&C Yellow No. 10 is not a single compound but rather a mixture of the sodium salts of the mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)indan-1,3-dione. The principal component of this mixture is the disulfonated form.^{[1][2]} The core chemical structure is derived from quinoline and indan-1,3-dione.

The IUPAC name for the principal component is Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate.^{[2][3]}

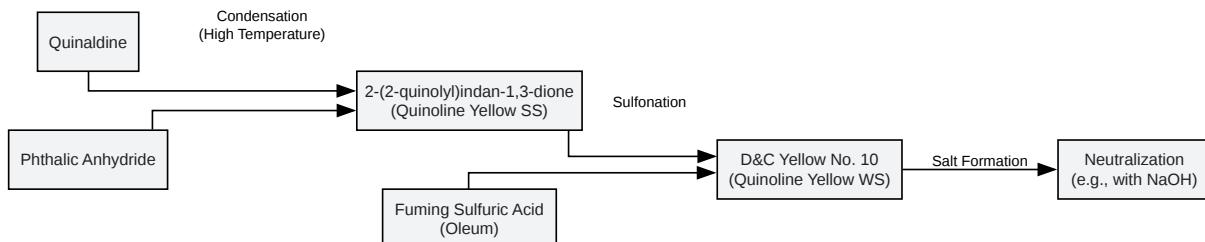
Physicochemical Properties

A summary of the key physicochemical properties of D&C Yellow No. 10 is presented in the table below. These properties are crucial for understanding its behavior in various applications, from formulation to analytical characterization.

Property	Value	References
Chemical Formula (Principal Component)	C18H9NNa2O8S2	[4]
Molecular Weight (Principal Component)	477.38 g/mol	[4]
CAS Number	8004-92-0	[2][3]
Appearance	Bright yellow or greenish-yellow powder or granules.	[3][5]
Melting Point	Decomposes at 150 °C.	[3]
Solubility	Highly soluble in water; sparingly soluble in ethanol.	[5]
Maximum Absorption Wavelength (λ_{max})	411 - 416 nm in aqueous solution.	[2][4]
Color Index Name	Acid Yellow 3	[4]

Synthesis Pathway

The synthesis of D&C Yellow No. 10 is a two-step process. The first step involves the creation of the water-insoluble precursor, Quinoline Yellow SS (Spirit Soluble), followed by sulfonation to yield the water-soluble D&C Yellow No. 10.


Synthesis of 2-(2-quinolyl)indan-1,3-dione (Quinoline Yellow SS)

The initial step is the condensation reaction between quinaldine and phthalic anhydride. This reaction is typically carried out at high temperatures.

Sulfonation to Quinoline Yellow WS (D&C Yellow No. 10)

The resulting 2-(2-quinolyl)indan-1,3-dione is then sulfonated using fuming sulfuric acid (oleum). This process introduces sulfonic acid groups (-SO₃H) onto the aromatic rings, rendering the molecule water-soluble. The extent of sulfonation determines the final

composition of the dye, which is a mixture of mono-, di-, and trisulfonated products. The sodium salts are then formed by neutralization.

[Click to download full resolution via product page](#)

Synthesis Pathway of D&C Yellow No. 10.

Experimental Protocols

Synthesis of 2-(2-quinolyl)indan-1,3-dione

Materials:

- Quinaldine
- Phthalic anhydride
- Zinc chloride (catalyst, optional)
- Dilute hydrochloric acid
- Dilute sodium hydroxide solution

Procedure:

- A mixture of quinaldine and phthalic anhydride (and optionally zinc chloride) is heated to approximately 180-220°C for several hours.
- The resulting solid product is cooled and crushed.

- The crushed solid is then treated with a dilute solution of hydrochloric acid, followed by a dilute solution of sodium hydroxide to remove unreacted starting materials and byproducts.
- The purified product is washed with water and dried.

Sulfonation of 2-(2-quinolyl)indan-1,3-dione

Materials:

- 2-(2-quinolyl)indan-1,3-dione
- Fuming sulfuric acid (oleum)
- Brine solution (concentrated NaCl solution)

Procedure:

- The 2-(2-quinolyl)indan-1,3-dione is carefully added to fuming sulfuric acid with stirring, maintaining a controlled temperature.
- The reaction mixture is heated for a specified period to achieve the desired degree of sulfonation.
- The reaction mixture is then "drowned" by pouring it into a cold brine solution.
- The sodium salts of the sulfonated products precipitate out of the solution.
- The precipitate is collected by filtration and washed to remove excess acid and inorganic salts.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the different sulfonated components of D&C Yellow No. 10.

Instrumentation:

- HPLC system with a UV-Vis detector

- Reverse-phase C18 column

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Procedure:

- Prepare a standard solution of D&C Yellow No. 10 of known concentration in the mobile phase.
- Prepare the sample solution by dissolving a known amount of the dye in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.
- Monitor the elution of the components at the maximum absorption wavelength (around 412 nm).
- Identify the peaks corresponding to the mono-, di-, and trisulfonated components based on their retention times.
- Quantify the relative amounts of each component by integrating the peak areas.

Signaling Pathways and Biological Interactions

Currently, there is no established direct involvement of D&C Yellow No. 10 in specific cellular signaling pathways. Its primary biological interaction is as a color additive in drugs and cosmetics. Toxicological studies focus on its potential for irritation and sensitization rather than specific molecular targets.

Conclusion

D&C Yellow No. 10 is a complex synthetic colorant with well-defined chemical and physical properties. Its synthesis is a multi-step process involving condensation and sulfonation. The provided experimental protocols offer a basis for its preparation and analysis in a laboratory setting. A thorough understanding of its chemical nature is essential for its appropriate and safe use in regulated products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]
- 3. Quinoline_Yellow_WS [chemeurope.com]
- 4. allcoloursupplies.com.au [allcoloursupplies.com.au]
- 5. chemiis.com [chemiis.com]
- To cite this document: BenchChem. [The Chemical Landscape of D&C Yellow No. 10: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1170507#what-is-the-chemical-structure-of-yellow-10>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com